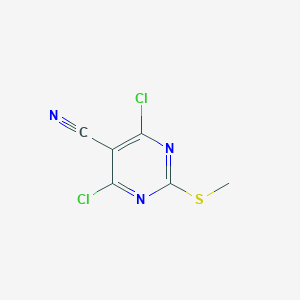

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3S/c1-12-6-10-4(7)3(2-9)5(8)11-6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOOTGZVAHKTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400786 | |

| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33097-13-1 | |

| Record name | 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33097-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33097-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes graphical representations of the synthetic route and experimental workflows.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through a five-step sequence. This pathway involves the initial construction of a 2-(methylthio)pyrimidine-4,6-diol core, followed by regioselective nitration at the C5 position. Subsequent chlorination of the hydroxyl groups and reduction of the nitro group furnishes a key 5-aminopyrimidine intermediate. The final step involves the conversion of the amino group to the target nitrile functionality via a Sandmeyer reaction.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are adapted from analogous reactions reported in the scientific literature.

Step 1: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol

This initial step involves the S-methylation of 2-thiobarbituric acid.

-

Materials: 2-Thiobarbituric acid, Sodium hydroxide, Methyl iodide, Water, Methanol.

-

Procedure:

-

To a stirred suspension of 2-thiobarbituric acid in water, a solution of sodium hydroxide in water is added dropwise at a temperature maintained between 20-25 °C.

-

After stirring for 40 minutes, additional water is added, and the temperature is raised to 32 °C.

-

A solution of methyl iodide in methanol is then added, and the reaction mixture is stirred at 32 °C for 30 hours.

-

The pH of the reaction mixture is adjusted to below 2 with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 2-(methylthio)pyrimidine-4,6-diol.

-

Step 2: Synthesis of 2-(Methylthio)-5-nitropyrimidine-4,6-diol

This step introduces the nitro group at the C5 position of the pyrimidine ring.

-

Materials: 2-(Methylthio)pyrimidine-4,6-diol, Fuming nitric acid, Sulfuric acid.

-

Procedure:

-

2-(Methylthio)pyrimidine-4,6-diol is added portion-wise to a cooled mixture of fuming nitric acid and sulfuric acid, maintaining the temperature below 30 °C.

-

The reaction mixture is then stirred at 40-50 °C for 1-2 hours.

-

After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized to give 2-(methylthio)-5-nitropyrimidine-4,6-diol.

-

Step 3: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

The hydroxyl groups at positions 4 and 6 are converted to chloro groups in this step.

-

Materials: 2-(Methylthio)-5-nitropyrimidine-4,6-diol, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (as catalyst).

-

Procedure:

-

To a flask containing phosphorus oxychloride, 2-(methylthio)-5-nitropyrimidine-4,6-diol is added, followed by a catalytic amount of N,N-dimethylaniline.

-

The mixture is heated to reflux (100-110 °C) and maintained for 8 hours.

-

Excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured into ice water to hydrolyze any remaining POCl₃.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is then purified.[1]

-

Step 4: Synthesis of 5-Amino-4,6-dichloro-2-(methylthio)pyrimidine

The nitro group is reduced to an amino group in this step.

-

Materials: 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, Iron powder, Acetic acid or Hydrochloric acid, Ethanol, Water.

-

Procedure:

-

A mixture of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine and iron powder is suspended in a mixture of ethanol and water.

-

Acetic acid or hydrochloric acid is added portion-wise to the stirred suspension.

-

The reaction is heated and monitored by TLC until the starting material is consumed.

-

The reaction mixture is then filtered through a pad of celite to remove the iron residues.

-

The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic aqueous solution to neutralize the acid.

-

The organic layer is dried and concentrated to give 5-amino-4,6-dichloro-2-(methylthio)pyrimidine.

-

Step 5: Synthesis of this compound (Sandmeyer Reaction)

The final step involves the conversion of the 5-amino group to the 5-cyano group.

-

Materials: 5-Amino-4,6-dichloro-2-(methylthio)pyrimidine, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide, Water.

-

Procedure:

-

5-Amino-4,6-dichloro-2-(methylthio)pyrimidine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.

-

The cold diazonium salt solution is then added slowly to the copper(I) cyanide solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to facilitate the conversion.

-

After cooling, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield the final product, this compound.

-

Quantitative Data Summary

The following table summarizes the reported yields for analogous reactions found in the literature. These values can serve as a benchmark for the expected efficiency of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1-3 | Nitration and Chlorination | 4,6-Dihydroxy-2-(propylthio)pyrimidine | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 1. Fuming HNO₃; 2. POCl₃ | ~25 (overall) | [1] |

| 4 | Reduction of Nitro Group | 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine | Fe powder, acid | N/A | [1] |

| 3 | Chlorination | 4,6-Dihydroxy-5-nitropyrimidine derivative | 4,6-Dichloro-5-nitropyrimidine derivative | POCl₃, N,N-Dimethylaniline, reflux | 70-80 | |

| N/A | Cyanation (Sandmeyer) | Aryl Diazonium Salt | Aryl Nitrile | CuCN | 52-93 |

Note: Yields are highly dependent on specific reaction conditions and substrate.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a single step in the synthesis, encompassing reaction setup, monitoring, workup, and purification.

Figure 2: General experimental workflow for a synthetic step.

References

Physicochemical properties of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Abstract

This compound is a vital intermediate in the synthesis of various pharmacologically active compounds, most notably Ticagrelor, a P2Y12 platelet inhibitor. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its role in synthetic pathways. This guide is intended for researchers, scientists, and professionals in drug development to facilitate its effective use and handling.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, reaction optimization, and analytical characterization.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂N₃S | |

| Molecular Weight | 220.08 g/mol | |

| Appearance | White to off-white or light yellow crystalline solid/powder | |

| Melting Point | 105 - 108 °C | |

| Boiling Point | 336.7±45.0 °C (Predicted) | |

| Density | 1.63±0.1 g/cm³ (Predicted) |

Solubility and Partition Coefficient

| Property | Value | Reference |

| Solubility | Soluble in Dichloromethane | |

| pKa | -4.53 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Analysis Type | Data Interpretation |

| ¹H NMR | δ ~2.6 ppm (s, 3H, S-CH₃) |

| Mass Spectrum | m/z: 218.96 (M+) |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2-(methylthio)pyrimidine-4,6-diol with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.

Methodology:

-

To a solution of 2-(methylthio)pyrimidine-4,6-diol in a suitable solvent, N,N-dimethylaniline is added.

-

The mixture is cooled, and phosphorus oxychloride is added dropwise while maintaining the temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The mixture is then cooled and carefully poured into ice water.

-

The resulting precipitate is filtered, washed with water, and dried to yield the crude product.

-

Purification is typically achieved through recrystallization from a suitable solvent like ethanol or isopropanol.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Record ¹H NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: The presence of a singlet at approximately 2.6 ppm corresponding to the three protons of the methylthio group confirms the structure.

Role in Synthetic Pathways

This compound is a key building block in multi-step organic synthesis. Its primary application is in the production of Ticagrelor, where it undergoes a series of substitutions and transformations. The workflow illustrates its central position in connecting raw materials to the final active pharmaceutical ingredient.

Caption: Synthetic workflow from starting materials to Ticagrelor.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS).

-

Hazard Statements (H): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (P): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile CAS number 33097-13-1

CAS Number: 33097-13-1

This technical guide provides an in-depth overview of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and biological significance.

Physicochemical and Spectroscopic Data

This compound is a solid, light yellow compound at room temperature.[1] Its core structure is a pyrimidine ring substituted with two chlorine atoms, a methylthio group, and a nitrile group, making it a versatile building block for more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 33097-13-1 | [2] |

| Molecular Formula | C₆H₃Cl₂N₃S | [2] |

| Molecular Weight | 220.08 g/mol | [2] |

| Melting Point | 106-110 °C | [2] |

| Appearance | Light Yellow Solid | [1] |

| Solubility | Soluble in Chloroform | [1] |

| InChI Key | GLOOTGZVAHKTJS-UHFFFAOYSA-N | [2] |

| SMILES | CSc1nc(Cl)c(C#N)c(Cl)n1 | [2] |

Spectroscopic Data

-

¹H NMR: A singlet corresponding to the methyl (-SCH₃) protons would be expected.

-

¹³C NMR: Resonances for the methyl carbon, the nitrile carbon, and the four distinct carbons of the pyrimidine ring would be present.

-

IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the nitrile group, C-Cl stretches, and various C=C and C=N stretches from the pyrimidine ring would be observed.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be inferred from established methods for preparing substituted pyrimidines. A common approach involves the cyclocondensation of a suitable three-carbon precursor with a thiourea derivative, followed by chlorination and cyanation.

A related synthesis for 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination.[3] This suggests a potential pathway where a cyano-substituted precursor could be used instead.

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol (Proposed)

-

Cyclocondensation: To a solution of sodium ethoxide in ethanol, add equimolar amounts of malononitrile and thiourea. Reflux the mixture until the reaction is complete (monitored by TLC). Acidify the mixture to precipitate the 2-thiouracil-5-carbonitrile intermediate.

-

S-Methylation: Dissolve the intermediate in an aqueous solution of sodium hydroxide. Add dimethyl sulfate dropwise while maintaining the temperature at 10-20°C. Stir for several hours until methylation is complete. Acidify to precipitate the S-methylated product.[3]

-

Chlorination: Reflux the S-methylated intermediate in an excess of phosphorus oxychloride (POCl₃), potentially with a catalytic amount of an amine base like N,N-dimethylaniline, until the reaction is complete.[3]

-

Work-up and Purification: Carefully quench the reaction mixture with ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Transformations

The multiple functional groups on this compound allow for a variety of chemical transformations. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SₙAr), while the methylthio group can be oxidized to a more reactive sulfoxide or sulfone, which are excellent leaving groups.

Caption: Key reaction pathways for the target compound.

Nucleophilic Aromatic Substitution

The chlorine atoms are readily displaced by various nucleophiles.

-

Amination: Reaction with primary or secondary amines yields 4-amino or 6-amino pyrimidine derivatives. The regioselectivity can often be controlled by reaction conditions.

-

Alkoxylation: Treatment with sodium alkoxides (e.g., sodium ethoxide) in an alcohol solvent can replace one or both chlorine atoms with alkoxy groups.[4]

Oxidation

The methylthio group can be oxidized, typically using an agent like meta-chloroperoxybenzoic acid (m-CPBA), to the corresponding methylsulfinyl or methylsulfonyl group. The resulting sulfone is a highly effective leaving group, facilitating subsequent nucleophilic substitution at the C2 position.[5]

Palladium-Catalyzed Cross-Coupling

The chloro substituents are suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with arylboronic acids, allowing for the introduction of aryl or heteroaryl groups at the C4 or C6 positions.[4]

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine-5-carbonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry due to their significant biological activities. They have been extensively investigated as potential therapeutic agents, particularly in oncology.

Role as Kinase Inhibitors

Many pyrimidine-5-carbonitrile compounds have been designed and synthesized as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many cancers.

-

VEGFR-2 Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives has been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3][4][5] By inhibiting VEGFR-2, these compounds can potentially disrupt the tumor blood supply.

Caption: Inhibition of the VEGFR-2 signaling pathway.

-

PI3K/AKT Pathway Inhibition: Certain 2-(methylthio)pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the PI3K/AKT signaling pathway.[7][8] This pathway is crucial for cell survival, proliferation, and growth, and its overactivation is common in cancers like breast cancer and leukemia.[7][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[7][8]

Caption: Inhibition of the PI3K/AKT signaling pathway.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place under an inert atmosphere.[1]

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These tables are structured for clarity and ease of comparison with experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | -SCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | -SCH₃ |

| Data not available | C-CN |

| Data not available | C-Cl (C4/C6) |

| Data not available | C-S (C2) |

| Data not available | C-CN (pyrimidine ring, C5) |

| Data not available | C=N (pyrimidine ring) |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | C≡N stretch (nitrile) |

| Data not available | Data not available | C=N stretch (pyrimidine ring) |

| Data not available | Data not available | C-Cl stretch |

| Data not available | Data not available | C-S stretch |

| Data not available | Data not available | C-H stretch (methyl) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | Fragment ions |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to be followed by trained laboratory personnel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon atom.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data processing is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.

-

-

Sample Preparation (KBr Pellet):

-

Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet) is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

The solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

The solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities.

-

The separated compound then enters the mass spectrometer.

-

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

The Biological Potential of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile Derivatives: A Technical Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1][2] A particularly interesting and reactive starting material is 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile. The presence of two reactive chlorine atoms, a methylthio group, and a carbonitrile moiety makes it a versatile building block for creating diverse libraries of derivatives.[1][3] This guide delves into the significant biological activities reported for derivatives of this pyrimidine core, with a focus on their potential as anticancer and antimicrobial agents, providing researchers and drug development professionals with a comprehensive summary of the current landscape.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical protein kinases involved in tumor growth, proliferation, and survival.

Inhibition of VEGFR-2 and PI3K/AKT Pathways

Several studies have focused on synthesizing pyrimidine-5-carbonitrile derivatives that target key nodes in oncogenic signaling pathways. Notably, these compounds have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade.

One study detailed the synthesis of a novel series of pyrimidine-5-carbonitrile derivatives evaluated for their cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[4] Several of these compounds exhibited higher cytotoxic activity than the standard drug sorafenib, with IC50 values in the low micromolar range.[4] Specifically, compound 11e from this series showed excellent activity against HCT-116 and MCF-7 with IC50 values of 1.14 µM and 1.54 µM, respectively.[4] These compounds were also identified as potent VEGFR-2 inhibitors.[4]

Another series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives was developed and evaluated against MCF-7 and leukemia (K562) cell lines.[5] The most promising compound, 7f , demonstrated potent inhibition of PI3Kδ, PI3Kγ, and AKT-1 with IC50 values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively.[5][6] Mechanistic studies revealed that this compound induced cell cycle arrest at the S-phase and triggered apoptosis.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro activities of representative this compound derivatives.

| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| 9d | HCT-116 | Cytotoxicity | 1.14 - 10.33 | [4] |

| MCF-7 | Cytotoxicity | 1.14 - 10.33 | [4] | |

| 11e | HCT-116 | Cytotoxicity | 1.14 | [4] |

| MCF-7 | Cytotoxicity | 1.54 | [4] | |

| VEGFR-2 | Kinase Inhibition | 0.61 | [4] | |

| 12b | HCT-116 | Cytotoxicity | 1.14 - 10.33 | [4] |

| MCF-7 | Cytotoxicity | 1.14 - 10.33 | [4] | |

| VEGFR-2 | Kinase Inhibition | 0.53 | [4] | |

| 12d | HCT-116 | Cytotoxicity | 1.14 - 10.33 | [4] |

| MCF-7 | Cytotoxicity | 1.14 - 10.33 | [4] | |

| 7f | K562 | Cytotoxicity | Most Active | [5] |

| PI3Kδ | Kinase Inhibition | 6.99 | [5][6] | |

| PI3Kγ | Kinase Inhibition | 4.01 | [5][6] | |

| AKT-1 | Kinase Inhibition | 3.36 | [5][6] | |

| Sorafenib | HCT-116 | Cytotoxicity | 8.96 | [4] |

| MCF-7 | Cytotoxicity | 11.83 | [4] | |

| VEGFR-2 | Kinase Inhibition | 0.19 | [4] |

Antimicrobial Activity

While the primary focus of recent research has been on anticancer applications, the broader class of pyrimidine-5-carbonitrile derivatives is well-documented for its antimicrobial properties.[7][8] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8] The mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).[7]

One study reported that certain pyrimidine-5-carbonitrile derivatives displayed marked antibacterial activity, particularly against Gram-positive bacteria, at Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL.[7] Another comprehensive study highlighted that various synthesized pyrimidine analogs exhibited excellent antimicrobial activities when compared against standard drugs like ampicillin and clotrimazole.[8]

Although specific MIC data for derivatives of the this compound core are not extensively detailed in the provided results, the established antimicrobial potential of the pyrimidine-5-carbonitrile pharmacophore suggests that this is a promising avenue for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of these pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of compounds on the proliferation of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, e.g., DMSO) and a positive control (standard drug, e.g., sorafenib) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This protocol measures the direct inhibitory effect of compounds on the activity of the VEGFR-2 enzyme.

-

Plate Coating: A 96-well plate is coated with a substrate peptide for VEGFR-2 (e.g., poly (Glu, Tyr) 4:1).

-

Kinase Reaction: In a separate tube, the VEGFR-2 enzyme is incubated with the test compound at various concentrations in the presence of ATP and a kinase reaction buffer.

-

Transfer to Plate: The kinase reaction mixture is transferred to the coated wells of the 96-well plate and incubated to allow phosphorylation of the substrate.

-

Detection: The phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop.

-

Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

-

Absorbance Reading: The absorbance is read at 450 nm. A decrease in absorbance indicates inhibition of VEGFR-2 activity.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Derivatives based on the this compound core represent a promising class of compounds with significant therapeutic potential. The research highlighted herein demonstrates their potent activity as anticancer agents through the effective inhibition of crucial signaling pathways like VEGFR-2 and PI3K/AKT. Furthermore, the established antimicrobial profile of the broader pyrimidine-5-carbonitrile family warrants further exploration of these specific derivatives for anti-infective applications. The versatility of the core structure allows for extensive chemical modification, providing a robust platform for the structure-based design and optimization of novel, highly active therapeutic agents. Future work should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and conducting in vivo evaluations to translate these promising in vitro results into clinical candidates.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. CAS 1979-96-0: 4,6-dichloro-2-(methylthio)-5-nitropyrimidi… [cymitquimica.com]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Pyrimidine-5-carbonitrile: A Journey from Classic Reactions to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for their therapeutic potential, particularly in oncology. The strategic placement of the cyano group at the C5 position of the pyrimidine ring provides a unique electronic and steric profile, making it a key building block in the design of targeted therapies. This technical guide delves into the discovery and historical evolution of synthetic routes to this important heterocyclic motif, presenting key methodologies, quantitative data for comparison, and detailed experimental protocols.

From Classic Discoveries to a Dedicated Scaffold: A Historical Perspective

The journey to the synthesis of pyrimidine-5-carbonitriles is intertwined with the broader history of pyrimidine chemistry. Early explorations in the late 19th century laid the foundational groundwork for constructing the pyrimidine ring.

One of the earliest systematic studies of pyrimidines was conducted by Adolf Pinner in 1884. The Pinner synthesis involved the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound. While this method was pivotal for the creation of substituted pyrimidines, the direct synthesis of 5-cyano derivatives was not a primary focus at the time.

A few years later, in 1891, the Italian chemist Pietro Biginelli reported a one-pot three-component reaction between an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea. The Biginelli reaction proved to be a remarkably efficient method for producing dihydropyrimidinones. The true advent of pyrimidine-5-carbonitrile synthesis came with the incorporation of starting materials bearing a cyano group. A key precursor for many modern syntheses is a β-keto nitrile or a related active methylene nitrile, such as malononitrile or ethyl cyanoacetate.

The evolution of these early multi-component reactions has led to a plethora of modern synthetic strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance. These advancements have been crucial in positioning pyrimidine-5-carbonitrile as a readily accessible and highly versatile scaffold for drug discovery programs.

Key Synthetic Methodologies and Quantitative Comparison

The synthesis of the pyrimidine-5-carbonitrile core is most efficiently achieved through multi-component reactions (MCRs). These one-pot procedures offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds. Below is a comparative overview of some prominent methods.

| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Classic Three-Component Synthesis | Aromatic Aldehyde, Malononitrile, Guanidine Hydrochloride | Alkaline Ethanol | Several hours to days | Moderate to Good | [1] |

| Microwave-Assisted Synthesis | Aromatic Aldehyde, Malononitrile, Benzamidine Hydrochloride | Water, K2CO3, Microwave (300W, 100°C) | 20 minutes | 36-75% | [2] |

| Solvent-Free Ammonium Chloride Catalysis | Substituted Benzaldehyde, Malononitrile, Urea/Thiourea | NH4Cl, 110°C | 1-2 hours | 65-88% | [3] |

| DBSA-Catalyzed Aqueous Synthesis | p-chlorobenzoylacetonitrile, Aldehyde, Substituted Urea | p-dodecylbenzenesulfonic acid (DBSA) in water, Room Temperature | 1.5-3 hours | 80-95% | [4] |

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of 4,6-Diaryl-2-amino-pyrimidine-5-carbonitriles

This protocol is adapted from a green chemistry approach that utilizes water as a solvent and microwave irradiation to accelerate the reaction.[2]

Reagents:

-

Aromatic Aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Benzamidine hydrochloride (1 mmol)

-

Potassium carbonate (2 mmol)

-

Water (10 mL)

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave-safe vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol).

-

Add 10 mL of water to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 300 W and 100°C for 20 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with several portions of water.

-

Recrystallize the crude product from ethanol to obtain the pure pyrimidine-5-carbonitrile derivative.

Protocol 2: Ammonium Chloride Catalyzed Solvent-Free Synthesis of 4-Aryl-6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitriles

This method provides a simple, efficient, and environmentally friendly approach to the synthesis of pyrimidine-5-carbonitriles under solvent-free conditions.[3]

Reagents:

-

Substituted Aromatic Aldehyde (10 mmol)

-

Malononitrile (10 mmol)

-

Urea (10 mmol)

-

Ammonium Chloride (1 mmol)

-

Ethyl acetate and n-hexane (for recrystallization)

Procedure:

-

In a round-bottom flask, thoroughly mix the substituted aromatic aldehyde (10 mmol), malononitrile (10 mmol), urea (10 mmol), and ammonium chloride (1 mmol).

-

Heat the reaction mixture at 110°C with stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add crushed ice to the reaction flask to precipitate the solid product.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the solid from a 1:3 mixture of ethyl acetate and n-hexane to yield the pure product.

Visualization of Experimental Workflows and Biological Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Microwave-Assisted Synthesis.

Caption: Workflow for Solvent-Free Synthesis.

Signaling Pathway Diagrams

Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[2][5][6]

Caption: EGFR Signaling Pathway Inhibition.

Caption: VEGFR-2 Signaling Pathway Inhibition.

Conclusion

The synthesis of pyrimidine-5-carbonitriles has evolved significantly from the foundational work of Pinner and Biginelli. The advent of modern multi-component reactions has transformed the accessibility of this scaffold, enabling rapid and efficient synthesis. The potent inhibitory activity of pyrimidine-5-carbonitrile derivatives against key oncogenic pathways like EGFR and VEGFR-2 underscores their importance in contemporary drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to explore and expand the therapeutic potential of this versatile heterocyclic core.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Potent Kinase Inhibitors Using 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis for a multitude of approved and investigational kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for the design of potent and selective therapeutic agents. The compound 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The two reactive chloro-substituents at the C4 and C6 positions, along with the methylthio group at C2 and the carbonitrile at C5, provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the synthesis of kinase inhibitors utilizing this compound as a key building block. The primary synthetic strategies involve sequential nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by various amine nucleophiles. Further diversification can be achieved through Suzuki-Miyaura cross-coupling reactions. These methods enable the generation of extensive libraries of compounds for screening and lead optimization in drug discovery programs targeting kinases such as EGFR, Aurora kinases, and PI3K/AKT.

Key Reactions and Principles

The synthesis of kinase inhibitors from this compound primarily relies on two key reaction types:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms and the nitrile group, facilitates the attack of nucleophiles. The chlorine at the C4 position is generally more reactive than the one at C6, allowing for selective mono-substitution under controlled conditions. Subsequent reaction at the C6 position can be achieved under more forcing conditions or with a more reactive nucleophile. Common nucleophiles include primary and secondary amines, which are prevalent in the structures of many kinase inhibitors.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C4 and C6 positions. This is particularly useful for exploring the structure-activity relationship (SAR) by introducing diverse aromatic moieties that can interact with specific residues in the kinase active site.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from pyrimidine-5-carbonitrile scaffolds.

Table 1: Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives against Kinases.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 7f | PI3Kδ | 6.99 ± 0.36 | [1][2] |

| 7f | PI3Kγ | 4.01 ± 0.55 | [1][2] |

| 7f | AKT-1 | 3.36 ± 0.17 | [1][2] |

| 4d | PI3Kδ | >10 | [1][2] |

| 4d | PI3Kγ | >10 | [1][2] |

| 4d | AKT-1 | >10 | [1][2] |

Table 2: Anti-proliferative Activity of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 7f | K562 (Leukemia) | 2.45 ± 0.13 | [1][2] |

| 4d | K562 (Leukemia) | 4.88 ± 0.21 | [1][2] |

| L-18 | H1975 (NSCLC, EGFR T790M/L858R) | 0.65 ± 0.06 | [3] |

Experimental Protocols

Protocol 1: General Procedure for Sequential Nucleophilic Aromatic Substitution

This protocol describes a two-step synthesis of 4,6-disubstituted-2-(methylthio)pyrimidine-5-carbonitriles.

Step 1: Mono-substitution at the C4 Position

-

To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or ethanol, add the first amine nucleophile (1.1 eq).

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile intermediate.

Step 2: Substitution at the C6 Position

-

To a solution of the 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile intermediate (1.0 eq) in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF), add the second amine nucleophile (1.2 eq).

-

Add a base, such as anhydrous potassium carbonate (1.2 eq).

-

Heat the reaction mixture to reflux (typically 100-140 °C) and stir for 8-12 hours, monitoring the progress by TLC.

-

After cooling, the resulting solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the final 4,6-diamino-2-(methylthio)pyrimidine-5-carbonitrile derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol can be used to introduce aryl or heteroaryl groups at the C4 or C6 position of the pyrimidine ring.

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-chloro-6-(substituted)-2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, typically an aqueous solution of sodium carbonate (2.0 eq) or potassium carbonate.

-

Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired C-C coupled product.

Visualizations

Caption: General synthetic workflow for kinase inhibitors.

Caption: Inhibition of the PI3K/AKT signaling pathway.

References

- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is crucial for modulating the pharmacological properties of candidate molecules. Nucleophilic aromatic substitution (SNAr) on activated halopyrimidines is a powerful and versatile strategy for introducing a diverse array of functional groups. This document provides detailed protocols for the SNAr on 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, a highly functionalized and reactive building block for drug discovery.

The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chloro substituents and an electron-withdrawing nitrile group at the C5 position, renders the C4 and C6 positions susceptible to nucleophilic attack. The 2-(methylthio) group also influences the reactivity and regioselectivity of these substitutions. These application notes detail reaction conditions for the selective mono- and di-substitution of the chloro groups with various nucleophiles, including amines, alkoxides, and thiols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbons at the C4 or C6 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. The regioselectivity of the initial attack is influenced by the electronic effects of the substituents and the nature of the nucleophile.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution on 4,6-dichloropyrimidine analogs. These serve as a strong starting point for reactions with this compound.

| Nucleophile | Substrate Analog | Reaction Conditions | Product(s) | Yield (%) | Reference |

| Sodium Ethoxide | 4,6-dichloro-2-(methylthio)pyrimidine | EtOH, 20°C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [1] |

| Benzyl Alcohol | 4,6-dichloro-2-(methylthio)pyrimidine | NaH, THF | 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | 86 | [2] |

| Primary Amines (e.g., Benzylamine) | 4,6-dichloro-5-nitropyrimidine | TEA, DCM, rt | 4,6-Bis(benzylamino)-5-nitropyrimidine | Good | [3] |

| Anilines | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | NaHCO₃, MeCN | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95 | [4] |

| Secondary Amines | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | NaHCO₃, MeCN | 4-(Dialkylamino)-6-chloro-2-(methylsulfonyl)pyrimidine | High | [4] |

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous solvents and reagents should be used when specified.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Mono-amination with a Primary or Secondary Amine

This protocol is adapted from procedures for similar dichloropyrimidines and is expected to favor mono-substitution at either the C4 or C6 position.

Materials:

-

This compound

-

Amine (primary or secondary, 1.0-1.2 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., MeCN or DCM), add the amine (1.0-1.2 eq) and the base (1.5 eq).

-

Stir the reaction mixture at room temperature. If no reaction is observed, gently heat the mixture to 40-60 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-amination with a Primary Amine

This protocol is designed to achieve di-substitution of both chloro groups.

Materials:

-

This compound

-

Primary Amine (2.2-3.0 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).

-

Add the primary amine (2.2-3.0 eq) and the base (3.0 eq).

-

Stir the reaction mixture at room temperature. For less reactive amines, heating to reflux may be necessary.

-

Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the di-substituted product.

Protocol 3: Substitution with an Alkoxide

This protocol is based on the reaction of a similar substrate with sodium ethoxide and is expected to yield a mono-alkoxy substituted product.[1]

Materials:

-

This compound

-

Sodium metal or Sodium Hydride (NaH) (1.1 equivalents)

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Drying tube

Procedure:

-

Prepare the sodium alkoxide solution by carefully adding sodium metal or NaH (1.1 eq) to the anhydrous alcohol under an inert atmosphere.

-

Once the sodium has completely reacted, add a solution of this compound (1.0 eq) in the same alcohol dropwise at room temperature.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution.

Caption: A typical experimental workflow for SNAr.

References

Application Notes and Protocols for the Selective Amination of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the selective mono-amination of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile to yield 4-amino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol is based on established methodologies for the nucleophilic aromatic substitution (SNAr) on dichloropyrimidines. Included are reaction parameters, a step-by-step procedure, and purification guidelines.

Introduction

The functionalization of pyrimidine rings is a cornerstone in medicinal chemistry due to their prevalence in a wide array of bioactive molecules. Specifically, the selective introduction of an amino group onto a dichlorinated pyrimidine scaffold is a critical step in the synthesis of numerous drug candidates. The starting material, this compound, possesses two reactive chloro-substituents at the C4 and C6 positions. The regioselectivity of nucleophilic attack is influenced by the electronic effects of the other ring substituents. Generally, the C4 and C6 positions on the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position.[1] This protocol details a procedure for the selective mono-amination at one of these positions.

Reaction Principle

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, an ammonia equivalent, such as a solution of ammonia in an alcohol, acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom. This is followed by the departure of the chloride leaving group, resulting in the formation of the aminated product. The reaction is typically performed at a low temperature to enhance selectivity and minimize the formation of the di-aminated byproduct.

Experimental Protocol

This protocol is adapted from a known procedure for the amination of a similar substrate, 4,6-dichloropyrimidine-5-carbonitrile.[2]

Materials:

-

This compound

-

Ammonia solution in methanol (e.g., 7 N)

-

Dioxane, anhydrous

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dioxane.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath with continuous stirring.

-

Addition of Ammonia Solution: Slowly add a solution of ammonia in methanol (e.g., 7 N, ~5 eq) dropwise to the cooled suspension over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Work-up:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be further purified by column chromatography on silica gel. A solvent system such as a gradient of hexane and ethyl acetate is recommended to isolate the desired mono-aminated product.[2]

-

Alternatively, recrystallization from an appropriate solvent system can be employed. A procedure for a similar compound involved redissolving the crude product in tetrahydrofuran, filtering any precipitate, removing the solvent, and then performing column chromatography.[2]

-

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Reagent | Ammonia in Methanol (7 N) | [2] |

| Stoichiometry (Ammonia) | ~5 equivalents | [2] |

| Solvent | Dioxane | [2] |

| Temperature | 0 °C | [2] |

| Reaction Time | 30 - 60 minutes | [2] |

| Product | 4-Amino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile | |

| Purification Method | Column Chromatography (Hexane/Ethyl Acetate) | [2] |

Visualizations

Caption: Experimental workflow for the amination reaction.

References

Application of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile in Agrochemical Synthesis

Introduction

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile is a versatile chemical intermediate increasingly utilized in the synthesis of novel agrochemicals. Its reactive chlorine atoms at the 4 and 6 positions, coupled with the directing effects of the nitrile and methylthio groups, make it a valuable scaffold for the development of a new generation of fungicides and herbicides. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based agrochemicals.

The pyrimidine core is a well-established pharmacophore in agrochemistry, with commercial products like the anilinopyrimidine fungicides (e.g., cyprodinil, pyrimethanil) demonstrating the potential of this heterocyclic system.[1][2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. This compound serves as a key building block in this endeavor, enabling the introduction of diverse functionalities through nucleophilic aromatic substitution reactions.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis revolves around the sequential displacement of its two chlorine atoms. This allows for the controlled introduction of various amine, alcohol, and thiol nucleophiles, leading to a wide array of derivatives with potential fungicidal and herbicidal properties.

Synthesis of Anilinopyrimidine Fungicide Analogs

Anilinopyrimidine fungicides are a significant class of agricultural fungicides that act by inhibiting the biosynthesis of methionine in fungi.[2] this compound can be used to synthesize novel analogs of these fungicides. The general synthetic strategy involves the nucleophilic substitution of one of the chlorine atoms with a substituted aniline, followed by further modification or displacement of the remaining chlorine atom.

Logical Workflow for Synthesis of Anilinopyrimidine Analogs

Caption: Synthetic pathway for novel anilinopyrimidine fungicide analogs.

Synthesis of Novel Herbicides

Derivatives of 4-amino-6-chloro-5-alkylthiopyrimidine have shown promise as herbicidal compounds.[4] By reacting this compound with various amines, a library of potential herbicidal candidates can be generated. The nitrile group can also be a precursor for other functionalities, further expanding the chemical diversity of the synthesized compounds.

Experimental Protocols

The following protocols are representative examples of the synthetic transformations involving this compound.

Protocol 1: Synthesis of 4-Anilino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile

This protocol describes the selective monosubstitution of a chlorine atom with aniline.

Materials:

-

This compound

-

Aniline

-

Triethylamine (TEA)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add aniline (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired 4-anilino-6-chloro-2-(methylthio)pyrimidine-5-carbonitrile.

Expected Yield: 65-75%

Protocol 2: Synthesis of 4,6-Dianilino-2-(methylthio)pyrimidine-5-carbonitrile

This protocol describes the disubstitution of both chlorine atoms with aniline.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethanol

Procedure:

-

To a mixture of this compound (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add aniline (2.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 4,6-dianilino-2-(methylthio)pyrimidine-5-carbonitrile.

Expected Yield: 70-80%

Data Presentation

The following table summarizes the fungicidal activity of representative pyrimidine derivatives against various plant pathogens. The data is presented as EC₅₀ values (the concentration of the compound that inhibits 50% of fungal growth).

| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide (EC₅₀, µg/mL) |

| 5f | Phomopsis sp. | 15.1 | Pyrimethanil (32.1) |

| 5o | Phomopsis sp. | 10.5 | Pyrimethanil (32.1) |

| 5p | Phomopsis sp. | 19.6 | Pyrimethanil (32.1) |

Data adapted from a study on novel pyrimidine derivatives containing an amide moiety.[5][6]

Experimental Workflow for Fungicidal Activity Screening

Caption: Workflow for in vitro fungicidal activity testing.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of potential agrochemicals. The protocols and data presented herein demonstrate its utility in the creation of novel fungicide and herbicide candidates. The ability to perform selective mono- and di-substitution reactions allows for the systematic exploration of the chemical space around the pyrimidine core, providing a robust platform for the discovery of new active ingredients for crop protection. Further research into the derivatization of this scaffold is warranted to fully exploit its potential in agrochemical development.

References

- 1. mdpi.com [mdpi.com]

- 2. AP Fungicides | FRAC [frac.info]

- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0070238A1 - Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions - Google Patents [patents.google.com]

- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of substituted pyrimidines, which are significant scaffolds in medicinal chemistry and drug development.

Introduction to Cross-Coupling on Dichloropyrimidines